THZ1 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclin-dependent kinase 7 (CDK7) inhibitors are a class of compounds that target and inhibit the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Elevated levels of cyclin-dependent kinase 7 have been associated with various types of cancer, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclin-dependent kinase 7 inhibitors typically involves multiple steps, including the formation of key intermediates and the final cyclization or coupling reactions. For example, one common synthetic route involves the use of pyrazolo[1,5-a]pyrimidine derivatives, which are synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of cyclin-dependent kinase 7 inhibitors often involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase 7 inhibitors undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of cyclin-dependent kinase 7 inhibitors include:
Hydrogen peroxide: Used for oxidation reactions.
Sodium borohydride: Used for reduction reactions.
Nucleophiles and electrophiles: Used for substitution reactions.
Major Products
The major products formed from these reactions are typically the desired cyclin-dependent kinase 7 inhibitors with specific functional groups that enhance their inhibitory activity .
Scientific Research Applications
Cyclin-dependent kinase 7 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the role of cyclin-dependent kinase 7 in various chemical reactions and pathways.
Biology: Employed to investigate the biological functions of cyclin-dependent kinase 7 in cell cycle regulation and transcription.
Medicine: Explored as potential therapeutic agents for the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinase 7 .
Mechanism of Action
Cyclin-dependent kinase 7 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 7, thereby preventing its interaction with cyclin H and MAT1. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the phosphorylation of RNA polymerase II and the regulation of transcription factors such as p53 and estrogen receptor .
Comparison with Similar Compounds
Cyclin-dependent kinase 7 inhibitors can be compared with other cyclin-dependent kinase inhibitors, such as:
Cyclin-dependent kinase 4/6 inhibitors: Target cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are also involved in cell cycle regulation. Examples include palbociclib, ribociclib, and abemaciclib.
Cyclin-dependent kinase 9 inhibitors: Target cyclin-dependent kinase 9, which is involved in transcription elongation.
Cyclin-dependent kinase 7 inhibitors are unique in their dual role in regulating both cell cycle progression and transcription, making them particularly effective in targeting cancers with dysregulated transcriptional processes .
Properties
Molecular Formula |
C31H29Cl2N7O2 |
---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride |
InChI |
InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+; |
InChI Key |
LSAGMHUBJCPLJS-ICSBZGNSSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Synonyms |
(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.